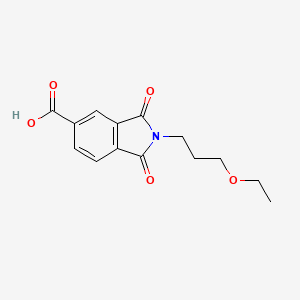amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of cellular processes.
Wirkmechanismus
The mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves the inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. By inhibiting 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide disrupts the stability of many oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide are primarily related to its inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. This inhibition leads to the degradation of many oncogenic proteins, ultimately inhibiting cancer cell growth. Additionally, it has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide for lab experiments is its potency as an 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitor. This makes it a valuable tool for studying the role of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in cellular processes and disease states. However, its potency also presents a limitation, as it can lead to off-target effects and toxicity in non-cancer cells.
Zukünftige Richtungen
There are several exciting future directions for the study of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. One potential area of research is the development of more potent and selective 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitors for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in treating neurodegenerative diseases. Finally, the use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation, should also be explored.
Synthesemethoden
The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting product with 3-methylbutylamine and 4-aminobenzamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is overexpressed in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)13-14-21-20(23)16-5-7-17(8-6-16)22(3)27(24,25)19-11-9-18(26-4)10-12-19/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXGPZFTUPPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![(3aS*,5S*,9aS*)-5-(5-isopropyl-1H-pyrazol-3-yl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4966405.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)